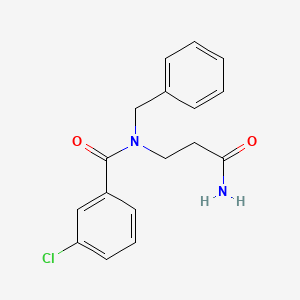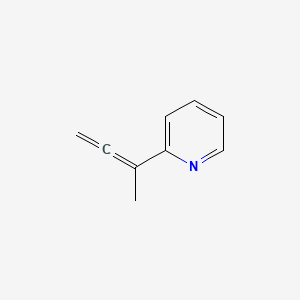
ZONYL FS-300
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ZONYL FS-300 is a non-ionic fluorosurfactant . It is known for its ability to reduce liquid surface tension and provide unique properties such as excellent wetting, spreading, and leveling capabilities . It is also used to prevent fogging of plastic cover sheets used in agriculture .
Synthesis Analysis
ZONYL FS-300 is used as an additive to promote the adhesion of PEDOT:PSS on hydrophobic substrate surfaces . It also has a plasticizing effect on the mechanical properties of the base material .Molecular Structure Analysis
The linear formula of ZONYL FS-300 is RfCH2CH2O (CH2CH2O)xH .Chemical Reactions Analysis
ZONYL FS-300 is a water-based nonionic surfactant that does not contain any organic solvents . It is compatible with any other ionic surfactant and is not affected by polyvalent cations in solution .Physical And Chemical Properties Analysis
ZONYL FS-300 is a non-ionic fluorosurfactant . It has a concentration of 40% solids in H2O and a density of 1.10 g/mL±0.05 g/mL at 20 °C .Mécanisme D'action
Safety and Hazards
ZONYL FS-300 is classified as dangerous for the environment . It is toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant . Inhalation of decomposition products in high concentration may cause shortness of breath (lung oedema) and inhalation of aerosol or fine spray mist may cause serious respiratory problems .
Orientations Futures
ZONYL FS-300 is being used in the synthesis of stretchable and transparent conductive materials . It is necessary to promote the adhesion of PEDOT:PSS on hydrophobic substrate surfaces, and it also has a plasticizing effect on the mechanical properties of the base material . The obtained PEDOT:PSS/PEO electrode system has properties such as conductivity and transparency .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of ZONYL FS-300 can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Perfluorooctanoic acid", "Ethylene oxide", "Sodium hydroxide", "Sulfuric acid", "Methanol", "Sodium chloride" ], "Reaction": [ "Step 1: Perfluorooctanoic acid is reacted with ethylene oxide in the presence of sodium hydroxide to form a perfluorooctanoic acid ethoxylate intermediate.", "Step 2: The intermediate is then reacted with sulfuric acid to form a sulfonated perfluorooctanoic acid ethoxylate.", "Step 3: The sulfonated perfluorooctanoic acid ethoxylate is then reacted with methanol to form a methoxy sulfonate intermediate.", "Step 4: The methoxy sulfonate intermediate is then reacted with sodium chloride to form ZONYL FS-300." ] } | |
Numéro CAS |
197664-69-0 |
Nom du produit |
ZONYL FS-300 |
Formule moléculaire |
RfCH2CH2O(CH2CH2O)xH |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(tert-butyl)-3-{[(cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B1180538.png)

